3,4-Dipropoxycyclobut-3-ene-1,2-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dipropoxycyclobut-3-ene-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-3-5-13-9-7(11)8(12)10(9)14-6-4-2/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNPSAFLFNGKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=O)C1=O)OCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502377 | |
| Record name | 3,4-Dipropoxycyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61732-53-4 | |
| Record name | 3,4-Dipropoxycyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,4 Dipropoxycyclobut 3 Ene 1,2 Dione
Precursor Compounds and Starting Materials, including 3,4-Dimethoxy-3-cyclobutene-1,2-dione
The primary and most direct precursor for the synthesis of 3,4-dipropoxycyclobut-3-ene-1,2-dione is 3,4-dihydroxycyclobut-3-ene-1,2-dione , commonly known as squaric acid. Squaric acid is a commercially available, crystalline organic compound with a four-membered carbon ring. fishersci.casigmaaldrich.com Its acidic hydroxyl groups are the reactive sites for esterification.
An alternative precursor is 3,4-dimethoxy-3-cyclobutene-1,2-dione (dimethyl squarate). apolloscientific.co.uk This compound can undergo a transesterification reaction with propanol (B110389) to yield the desired this compound. This method can be advantageous in certain contexts, potentially offering different reaction kinetics and solubility properties. The choice between squaric acid and dimethyl squarate as the starting material often depends on factors such as cost, availability, and the desired scale of the reaction.
| Precursor Compound | Chemical Formula | Molar Mass ( g/mol ) | Key Role in Synthesis |
| 3,4-Dihydroxycyclobut-3-ene-1,2-dione (Squaric Acid) | C₄H₂O₄ | 114.06 | Primary starting material for direct esterification with propanol. |
| 3,4-Dimethoxy-3-cyclobutene-1,2-dione (Dimethyl Squarate) | C₆H₆O₄ | 142.11 | Starting material for transesterification with propanol. |
| n-Propanol | C₃H₈O | 60.10 | Provides the propoxy groups for the final product. |
Reaction Conditions and Parameter Optimization for Alkoxylation Reactions
The synthesis of this compound from squaric acid is typically achieved through a Fischer esterification reaction. tamu.edumasterorganicchemistry.comlibretexts.org This acid-catalyzed reaction involves heating the carboxylic acid (squaric acid) with an excess of the alcohol (n-propanol).
Key Reaction Parameters:
Catalyst: A strong acid catalyst is essential to protonate the carbonyl oxygen of squaric acid, thereby increasing its electrophilicity. Commonly used catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).
Reactant Ratio: To drive the equilibrium towards the formation of the ester, a large excess of propanol is typically used. masterorganicchemistry.com This also allows propanol to serve as the reaction solvent.
Temperature: The reaction is generally carried out at the reflux temperature of the alcohol to ensure a sufficient reaction rate. operachem.com
Water Removal: The esterification reaction produces water as a byproduct. The continuous removal of this water is crucial to shift the equilibrium towards the product side and maximize the yield. masterorganicchemistry.com This is often accomplished using a Dean-Stark apparatus or by using a dehydrating agent.
Optimization:
The optimization of the reaction conditions involves a systematic variation of the aforementioned parameters to achieve the highest possible yield and purity of the desired product. rsc.org This may involve screening different acid catalysts, adjusting the molar ratio of propanol to squaric acid, and monitoring the reaction progress over time at various temperatures.
| Parameter | Typical Condition | Purpose |
| Reactants | Squaric acid, n-propanol | Formation of the dipropyl ester. |
| Catalyst | Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) | To increase the rate of reaction. |
| Solvent | Excess n-propanol | Serves as both reactant and solvent. |
| Temperature | Reflux | To accelerate the reaction. |
| Water Removal | Dean-Stark apparatus or molecular sieves | To drive the equilibrium towards product formation. |
| Reaction Time | Several hours, monitored by TLC or GC | To ensure the reaction goes to completion. |
Purification and Isolation Techniques for the Chemical Compound
Following the completion of the synthesis, a multi-step purification process is necessary to isolate this compound from the reaction mixture, which may contain unreacted starting materials, the acid catalyst, and byproducts.
General Purification Protocol:
Neutralization and Extraction: The reaction mixture is first cooled and then neutralized with a weak base, such as a saturated sodium bicarbonate solution, to quench the acid catalyst. The product is then extracted into an organic solvent like ethyl acetate (B1210297) or diethyl ether.
Washing: The organic layer is washed with water to remove any remaining salts and water-soluble impurities. A final wash with brine is often performed to aid in the removal of water from the organic phase.
Drying and Concentration: The organic extract is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, and then filtered. The solvent is subsequently removed under reduced pressure using a rotary evaporator.
Final Purification: The crude product can be further purified by one or more of the following techniques:
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for purification.
Recrystallization: For solid products, recrystallization from a suitable solvent system can yield highly pure crystals. libretexts.org The choice of solvent is critical and is determined by the solubility characteristics of the compound. rsc.org
Column Chromatography: This is a versatile technique for separating the target compound from impurities. nih.gov Silica gel is a common stationary phase, and the mobile phase (eluent) is selected based on the polarity of the compounds to be separated.
| Purification Step | Description | Purpose |
| Neutralization | Addition of a weak base (e.g., NaHCO₃ solution). | To remove the acid catalyst. |
| Extraction | Use of an immiscible organic solvent (e.g., ethyl acetate). | To separate the product from the aqueous phase. |
| Washing | Washing the organic layer with water and brine. | To remove residual salts and water. |
| Drying | Use of an anhydrous salt (e.g., MgSO₄). | To remove traces of water from the organic solvent. |
| Concentration | Removal of the solvent under reduced pressure. | To obtain the crude product. |
| Final Purification | Distillation, recrystallization, or column chromatography. | To obtain the pure this compound. |
Comparative Analysis of Synthetic Routes to Related Squaric Acid Esters
The synthesis of this compound can be contextualized by comparing it with the synthesis of other dialkyl squarates. The choice of synthetic route often depends on the availability and cost of the starting alcohol, as well as the desired scale of the reaction.
| Squaric Acid Ester | Starting Alcohol | Typical Catalyst | Reported Yield | Reference |
| Dimethyl Squarate | Methanol (B129727) | Sulfuric Acid | ~90% | operachem.com |
| Diethyl Squarate | Ethanol | Sulfuric Acid | High | tamu.edu |
| Dibutyl Squarate | n-Butanol | Not specified | Not specified | tamu.edu |
The Fischer esterification is a widely applicable method for a range of primary and some secondary alcohols. researchgate.net An alternative to direct esterification is the transesterification of a readily available squarate ester, such as dimethyl squarate, with a higher boiling alcohol. ias.ac.in This can be advantageous when the direct esterification is sluggish or when the starting alcohol is precious.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods in chemistry. ias.ac.in For the synthesis of this compound, several green chemistry principles can be applied.
Catalyst Selection: The use of solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+), can simplify the workup procedure as the catalyst can be removed by simple filtration and potentially be reused. nih.gov This avoids the need for a neutralization step and reduces the generation of salt waste.
Solvent Choice: While an excess of the reactant alcohol often serves as the solvent in Fischer esterifications, exploring greener solvent alternatives could further enhance the environmental profile of the synthesis. The ideal green solvent would be non-toxic, biodegradable, and derived from renewable resources.
Energy Efficiency: Optimizing the reaction temperature and time can lead to reduced energy consumption. Microwave-assisted synthesis is another avenue that could potentially shorten reaction times and improve energy efficiency.
While specific studies on green chemistry approaches for the synthesis of this compound are limited, the principles outlined above, which have been successfully applied to other esterification reactions, provide a clear roadmap for developing more sustainable synthetic routes. rsc.org
Chemical Reactivity and Transformation Studies of the Cyclobutenedione Core
Nucleophilic Addition Reactions of 3,4-Dipropoxycyclobut-3-ene-1,2-dione
The cyclobutenedione core of this compound is susceptible to attack by nucleophiles. The primary mode of reaction is nucleophilic acyl substitution, which proceeds through an addition-elimination mechanism. This reactivity is particularly pronounced with amine nucleophiles.
Dialkyl squarates, such as the dipropoxy derivative, react preferentially with amines over other nucleophiles like alcohols and thiols. nih.gov The reaction involves the initial attack of the nucleophile on one of the carbonyl carbons, leading to a tetrahedral intermediate. This is followed by the elimination of an alkoxy group to yield a monosubstituted product. A second nucleophilic attack can then occur to yield a disubstituted product.
The reactivity of the squarate system can be modulated by the nature of the alkoxy groups and the attacking nucleophile. Studies on dibutyl squarate with benzylamine (B48309) have provided kinetic data that can be considered representative for similar dialkoxycyclobutenediones. The second-order rate constant for the first substitution is significantly faster than that for the second, due to the reduced electrophilicity of the intermediate squaramide ester. nih.gov
| Reactant | Nucleophile | Reaction Step | Second-Order Rate Constant (k) |
|---|---|---|---|
| Dibutyl squarate | Benzylamine | First Substitution (k₁) | 6.3 x 10⁻² M⁻¹s⁻¹ |
| Monosubstituted squaramide ester | Benzylamine | Second Substitution (k₂) | 5.6 x 10⁻⁴ M⁻¹s⁻¹ |
Electrophilic Pathways and Reactivity of the Chemical Compound
While the primary reactivity of this compound is centered on nucleophilic attack at the carbonyl carbons, the compound itself is considered a mild electrophile. mit.edu This electrophilicity is a key feature that allows for its use in selective chemical modifications, particularly in biological contexts where high reactivity can lead to non-specific interactions. mit.edu
The attenuated electrophilicity, when compared to other amine-reactive electrophiles, allows for greater selectivity. This property is advantageous in the design of molecular probes, where specific targeting is crucial. mit.edu The electrophilic character of the squarate core is influenced by the electronic properties of the substituents on the ring.
Rearrangement Reactions Involving the Cyclobutene-1,2-dione Scaffold, including Benzilic Acid Type Rearrangements
The 1,2-dicarbonyl motif within the cyclobutenedione scaffold allows for the potential of rearrangement reactions, most notably the benzilic acid rearrangement. This reaction is a classic transformation of 1,2-diketones, which, in the presence of a strong base, rearrange to form α-hydroxy carboxylic acids. wikipedia.orgorganic-chemistry.org When applied to cyclic diketones, this rearrangement typically results in ring contraction. wikipedia.org
The mechanism commences with the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl groups, forming a tetrahedral intermediate. uomustansiriyah.edu.iq This is followed by a 1,2-migration of an adjacent carbon, leading to the formation of a five-membered ring intermediate which upon acidification yields the α-hydroxy carboxylic acid. While this rearrangement is well-documented for various 1,2-diketones, specific studies on this compound are not extensively reported. However, the structural features of the cyclobutenedione core suggest its susceptibility to this type of transformation under basic conditions.
Derivatization Strategies for Functional Group Introduction, including Formation of Squaramide Monoesters
A primary derivatization strategy for this compound involves its reaction with primary and secondary amines to form squaramide monoesters and subsequently disubstituted squaramides. This reaction is a straightforward and high-yielding method for introducing a wide variety of functional groups onto the cyclobutenedione core. thieme-connect.com
The synthesis of squaramide monoesters is typically achieved by reacting the dialkyl squarate with one equivalent of an amine at room temperature in a suitable solvent such as methanol (B129727) or ethanol. thieme-connect.comnih.gov The reaction proceeds via a nucleophilic addition-elimination mechanism. The resulting squaramide monoester is less electrophilic than the starting dialkyl squarate, which allows for the stepwise introduction of different amine nucleophiles to create asymmetrical squaramides. nih.gov
| Amine Nucleophile | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzylamine | MeOH, room temp, 1 h | 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione | 33% | thieme-connect.com |
| Aniline | EtOH, Zn(OTf)₂, room temp | 3-(Anilino)-4-ethoxycyclobut-3-ene-1,2-dione | 37% | thieme-connect.com |
| 3'-Aminouridine derivative | Not specified | Uridine derivative with a 3'-squaramide | 98% | nih.gov |
Mechanistic Investigations of Key Transformations
The key transformations of this compound and related squarates have been the subject of mechanistic studies. The reaction with nucleophiles, particularly amines, is understood to proceed through a well-defined addition-elimination pathway. The initial addition of the nucleophile to a carbonyl carbon is the rate-determining step, leading to a tetrahedral intermediate. The subsequent elimination of an alkoxy group restores the conjugated system.
Spectroscopic and Structural Elucidation of 3,4 Dipropoxycyclobut 3 Ene 1,2 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis, including ¹H NMR and ¹³C-APT NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of an organic molecule. For 3,4-dipropoxycyclobut-3-ene-1,2-dione, both ¹H NMR and ¹³C NMR provide definitive information about its symmetric structure.
¹H NMR (Proton NMR)
The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the three non-equivalent sets of protons in the propoxy chains. Due to the molecule's symmetry, the two propoxy groups are chemically identical.
A triplet signal is observed for the terminal methyl (CH₃) protons.
A sextet (or multiplet) appears for the methylene (B1212753) (CH₂) group adjacent to the methyl group.
Another triplet is seen for the methylene (OCH₂) protons directly attached to the oxygen atom.
Interactive Data Table: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| O-CH₂ -CH₂-CH₃ | ~ 4.4 - 4.6 | Triplet |
| O-CH₂-CH₂ -CH₃ | ~ 1.8 - 2.0 | Sextet |
| O-CH₂-CH₂-CH₃ | ~ 1.0 - 1.2 | Triplet |
¹³C-APT NMR (Carbon-13 NMR)
The ¹³C NMR spectrum provides information on the carbon skeleton. An Attached Proton Test (APT) experiment helps distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons. In this compound, four distinct carbon signals are expected.
Two signals for the carbonyl carbons (C=O) and the vinylic carbons (C=C) of the cyclobutene (B1205218) ring, appearing at low field (downfield).
Two signals for the carbons of the propoxy chains in the high field (upfield) region.
For the related compound, 3,4-dimethoxycyclobut-3-ene-1,2-dione, the carbonyl carbons appear at δ 189.35, the vinylic carbons at δ 184.35, and the methoxy (B1213986) carbon at δ 60.29. chemicalbook.com Similar values are expected for the dipropoxy derivative, with additional signals for the other two carbons in the propoxy chain.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Carbon Type (from APT) |
| C =O | ~ 188 - 192 | C (quaternary) |
| C =C-O | ~ 183 - 187 | C (quaternary) |
| O-CH₂ - | ~ 70 - 75 | CH₂ |
| -CH₂ -CH₃ | ~ 20 - 25 | CH₂ |
| -CH₃ | ~ 10 - 15 | CH₃ |
Infrared (IR) Spectroscopy for Vibrational Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.
The most prominent absorptions are associated with the C=O and C=C bonds of the four-membered ring. Due to the conjugated and strained nature of the squarate ring system, these frequencies are highly characteristic.
C=O Stretching: Strong absorption bands are typically observed in the region of 1780-1820 cm⁻¹. This high frequency is indicative of the strained four-membered ring system.
C=C Stretching: A strong band in the range of 1620-1680 cm⁻¹ is characteristic of the carbon-carbon double bond within the ring, which has partial single-bond character due to resonance.
C-O Stretching: Absorptions corresponding to the ether linkage (C-O) are expected around 1100-1300 cm⁻¹.
C-H Stretching: Bands for the sp³ hybridized C-H bonds of the propoxy groups appear in the 2850-3000 cm⁻¹ region.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (carbonyl) | 1780 - 1820 | Strong |
| C=C (alkene) | 1620 - 1680 | Strong |
| C-O (ether) | 1100 - 1300 | Medium-Strong |
| C-H (alkane) | 2850 - 3000 | Medium |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis, including High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass, allowing for the unambiguous confirmation of the elemental composition.
The molecular formula for this compound is C₁₀H₁₄O₄, with a calculated molecular weight of approximately 198.21 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 198. The fragmentation pattern of dialkoxycyclobutenediones typically involves the sequential loss of carbon monoxide (CO) and alkene fragments from the alkoxy chains. For the related 3,4-diethoxy-3-cyclobutene-1,2-dione, a prominent molecular ion is observed. nist.gov The fragmentation of the parent compound, 3-cyclobutene-1,2-dione, shows sequential loss of two carbon monoxide molecules. researchgate.net
Key Fragmentation Pathways:
Loss of a propene molecule (C₃H₆) via McLafferty rearrangement.
Loss of a propyl radical (•C₃H₇).
Sequential loss of carbon monoxide (CO) from the cyclobutene ring.
HRMS would confirm the molecular formula C₁₀H₁₄O₄ by providing an exact mass measurement that matches the theoretical value with high precision (e.g., within 5 ppm).
Interactive Data Table: Predicted Mass Spectrometry Data
| Ion | m/z (Predicted) | Description |
| [C₁₀H₁₄O₄]⁺ | 198 | Molecular Ion ([M]⁺) |
| [M - CO]⁺ | 170 | Loss of carbon monoxide |
| [M - 2CO]⁺ | 142 | Loss of two carbon monoxide molecules |
| [M - C₃H₆]⁺ | 156 | Loss of propene |
| [M - C₃H₇]⁺ | 155 | Loss of propyl radical |
Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions
UV/Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions associated with the conjugated system of the cyclobutenedione ring. The alkoxy substituents act as auxochromes, influencing the position and intensity of these absorption maxima.
The primary absorption band is typically a high-intensity π→π* transition, often observed in the ultraviolet region. A lower intensity n→π* transition, associated with the non-bonding electrons of the carbonyl oxygens, may appear at longer wavelengths. For related compounds, a strong absorption is often seen in the 275 to 320 nm range. researchgate.net
Interactive Data Table: Predicted UV/Vis Absorption Data
| Transition | Wavelength (λmax, nm) | Description |
| π → π | ~ 280 - 300 | High-intensity transition of the conjugated system. |
| n → π | > 300 | Low-intensity transition of the carbonyl groups. |
X-ray Crystallography of Related Cyclobutenediones and Derivatives for Structural Insights
While a crystal structure for this compound itself is not available, extensive X-ray diffraction studies on related compounds, such as 3,4-bis(isopropylamino)cyclobut-3-ene-1,2-dione and squaric acid, provide critical insights into the core ring structure. researchgate.net
These studies consistently reveal several key features of the cyclobut-3-ene-1,2-dione ring:
Planarity: The four-membered carbon ring is nearly planar.
Bond Lengths: The C=C bond within the ring is typically longer than a standard C=C double bond, and the adjacent C-C single bonds are shorter than a typical C-C single bond. This indicates significant electron delocalization and resonance across the ring. The C=O bond lengths are consistent with standard carbonyl double bonds.
Bond Angles: The internal bond angles of the carbon ring are approximately 90°, as expected for a cyclobutene system. The exocyclic bond angles are close to 135°.
This delocalized electronic structure is responsible for the unique chemical reactivity and spectroscopic properties of this class of compounds. The structural data from these related molecules confirms the highly conjugated and strained nature of the this compound core.
Theoretical and Computational Investigations of 3,4 Dipropoxycyclobut 3 Ene 1,2 Dione
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors, including HOMO and LUMO Analysis
Quantum chemical calculations are essential for exploring the electronic structure of 3,4-Dipropoxycyclobut-3-ene-1,2-dione. A key aspect of this is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. nih.gov These include:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): A measure of the power of an atom or group to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These calculations would reveal the most probable sites for nucleophilic and electrophilic attack on the molecule, providing insight into its reaction mechanisms.
Table 1: Hypothetical Reactivity Descriptors for this compound This table is illustrative of the data that would be generated from quantum chemical calculations. Actual values require specific computation.
| Parameter | Formula | Hypothetical Value (eV) |
| EHOMO | - | -7.5 |
| ELUMO | - | -2.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.5 |
| Ionization Potential (I) | -EHOMO | 7.5 |
| Electron Affinity (A) | -ELUMO | 2.0 |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.75 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.75 |
| Chemical Softness (S) | 1 / (2η) | 0.18 |
| Electrophilicity Index (ω) | χ² / (2η) | 4.11 |
Density Functional Theory (DFT) for Reaction Mechanism Elucidation and Energy Profiling
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions at the molecular level. For this compound, DFT could be employed to study its reactions, such as nucleophilic additions to the carbonyl groups or cycloaddition reactions.
This method allows for the mapping of a reaction pathway from reactants to products, identifying all transition states and intermediates along the way. By calculating the potential energy surface, a detailed reaction energy profile can be constructed. This profile shows the relative energies of reactants, intermediates, transition states, and products. The height of the energy barrier at the transition state (activation energy) determines the rate of the reaction, providing crucial kinetic information. DFT studies can elucidate the step-by-step process of bond breaking and formation, helping to confirm or predict how a reaction proceeds.
Ab Initio Methods in Predicting Chemical Behavior
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental principles of quantum mechanics without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a high level of theoretical accuracy.
For this compound, ab initio calculations would be used to obtain highly accurate predictions of its geometric structure (bond lengths and angles), vibrational frequencies, and electronic properties. researchgate.net While computationally more demanding than DFT, these methods are valuable for benchmarking other computational techniques and for cases where electron correlation effects are particularly important for describing the chemical behavior accurately. A study on the related compound 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione (B102799) has utilized ab initio calculations to compare the stability of its isomers and analyze its geometry. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics focuses on the electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation of this compound would involve modeling the molecule in a simulated environment, such as a solvent box of water or an organic solvent, to observe its behavior.
This technique is particularly useful for conformational analysis, especially of the flexible propoxy side chains. MD simulations can reveal the preferred spatial arrangements (conformations) of these chains and the energy barriers between different conformations. Furthermore, MD can simulate how molecules of this compound interact with each other and with solvent molecules, providing insights into solvation effects, aggregation behavior, and the nature of intermolecular forces at play.
Computational Spectroscopic Data Prediction and Validation, including Calculated FT-IR Spectra
Computational methods are highly effective at predicting spectroscopic data, which can then be used to interpret and validate experimental results. For this compound, DFT or ab initio calculations can be used to compute its theoretical Fourier-Transform Infrared (FT-IR) spectrum.
The calculation involves determining the molecule's vibrational modes and their corresponding frequencies. Each peak in a calculated IR spectrum corresponds to a specific type of molecular vibration, such as C=O stretching, C=C stretching, or C-H bending. By comparing the calculated spectrum with an experimentally obtained one, researchers can confirm the structure of the synthesized compound and make precise assignments for each absorption band. materialsciencejournal.org Theoretical calculations often include a scaling factor to better match the computed vibrational frequencies with experimental values, accounting for approximations in the theoretical model and anharmonicity effects.
Table 2: Hypothetical Calculated vs. Experimental FT-IR Frequencies for this compound This table illustrates how theoretical data is used to assign experimental spectral bands. Actual values require specific computation and measurement.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| C-H Stretch (propoxy) | 3050 | 2928 | 2930 |
| C=O Stretch | 1850 | 1776 | 1780 |
| C=C Stretch | 1720 | 1651 | 1655 |
| C-O-C Stretch (propoxy) | 1150 | 1104 | 1100 |
Advanced Applications in Organic Synthesis
3,4-Dipropoxycyclobut-3-ene-1,2-dione as a Versatile Synthetic Building Block
This compound and its analogs, often referred to as squaric acid esters, are highly valued as versatile synthetic building blocks. Their utility stems from the strained four-membered ring and the presence of two reactive sites: the electrophilic carbon-carbon double bond and the carbonyl groups. This structure allows for controlled, stepwise reactions to create more elaborate molecules.
A primary application is in the synthesis of squaramides. The reaction of a dialkoxycyclobutenedione with a primary or secondary amine proceeds smoothly to yield a 3-amino-4-alkoxycyclobut-3-ene-1,2-dione (a squaramate ester). A key feature of this reaction is that the resulting product is less reactive than the starting diester. This modulation of reactivity allows for the sequential introduction of a second, different amine to form asymmetric squaramides in high yields. rsc.org This stepwise approach is a cornerstone of its use as a linker or scaffold in constructing complex molecules for materials science and medicinal chemistry. rsc.orgmdpi.commit.edu
Furthermore, the cyclobutenedione core can undergo carbon-carbon bond-forming reactions. For instance, in the presence of a Lewis acid catalyst like titanium tetrachloride, squaric acid derivatives react with various unsaturated organosilanes. rsc.org This allows for the introduction of alkyl, allyl, and other carbon-based substituents directly onto the strained ring, providing a pathway to densely functionalized cyclobutane (B1203170) structures. nih.gov The inherent strain energy of the ring (approximately 26.3 kcal/mol for a cyclobutane) makes it an intriguing precursor, as this energy can be harnessed to drive subsequent complexity-generating transformations. nih.gov
Strategies for Constructing Complex Molecular Architectures using the Compound
The construction of complex molecules from this compound hinges on leveraging its inherent chemical potential, primarily through two main strategies: functionalization of the intact ring and controlled ring-opening reactions.
Ring Functionalization: As mentioned, the stepwise reaction with distinct amines is a powerful strategy for building complex, non-symmetrical molecules. rsc.org This method has been widely used to create elaborate structures where the squaramide moiety acts as a central hub connecting different functional units. This "building block" approach simplifies the synthesis of otherwise difficult-to-access architectures. illinois.edu
| Reactant A | Reactant B | Resulting Structure Type | Application Area |
| Amine 1 | Amine 2 | Asymmetric Squaramide | Organocatalysis, Medicinal Chemistry |
| Organosilane | - | Substituted Cyclobutenedione | Functional Materials |
| Primary Amine | Second Nucleophile | Heterocyclic Systems | Drug Discovery |
Ring-Opening Strategies: The high ring strain of the cyclobutenedione core makes it susceptible to ring-opening under various conditions, including thermal, photochemical, or transition-metal-catalyzed methods. nih.gov This strategy transforms the compact four-membered ring into a linear, highly functionalized intermediate that can be trapped in subsequent reactions. For example, transition metal-catalyzed ring-opening can generate reactive vinylketene intermediates, which can then participate in cycloadditions or other reactions to form larger, more complex ring systems. nih.govelsevierpure.comresearchgate.net This ring-opening/trapping cascade provides a rapid increase in molecular complexity from a simple starting material.
Role in Cycloaddition and Pericyclic Reactions
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. While 3,4-dialkoxycyclobut-3-ene-1,2-diones are not typically used as dienes or dienophiles in classic [4+2] cycloadditions, their chemistry is dominated by a related class of pericyclic reactions: electrocyclic ring-openings. researchgate.netlibretexts.orglibretexts.org
Under thermal or photochemical stimulation, the four-membered ring can undergo a concerted electrocyclic reaction to open, forming a highly reactive vinylketene intermediate. nih.govelsevierpure.com The stereochemical outcome of this ring-opening is governed by the Woodward-Hoffmann rules, which depend on whether the reaction is induced by heat or light. youtube.comresearchgate.netlibretexts.org
Thermal Ring-Opening: Under heating, cyclobutenes undergo a conrotatory ring-opening. This process can be used to generate specific stereoisomers of the resulting open-chain diene, which can then be used in further synthetic steps. nih.govscispace.com
Photochemical Ring-Opening: When exposed to UV light, the ring-opening proceeds via a disrotatory mechanism, leading to a different stereochemical outcome compared to the thermal process. nih.govyoutube.com
This controlled generation of reactive intermediates via pericyclic ring-opening is a key feature of cyclobutenedione chemistry. The resulting vinylketenes are versatile synthons that can be trapped by alkenes, alkynes, or other components to participate in subsequent cycloaddition reactions, leading to the formation of six- or eight-membered rings and other complex architectures. elsevierpure.comresearchgate.net
Catalytic Applications and Ligand Design using Cyclobutenedione Scaffolds
The this compound scaffold is a critical precursor for the development of advanced catalysts and ligands, particularly in the field of asymmetric organocatalysis. mdpi.com While the compound itself is not typically a catalyst, it is readily converted into squaramides, which are privileged structural motifs in ligand design. nih.govrsc.org
Squaramides, formed by the reaction of dialkoxycyclobutenediones with chiral amines, function as powerful hydrogen-bond donors. The two N-H groups of the squaramide core can form a bidentate hydrogen-bonding interaction with a substrate, holding it in a specific orientation within a chiral environment. This interaction allows for highly effective enantioselective transformations. Chiral squaramide catalysts have been successfully employed in a wide variety of asymmetric reactions. rsc.org
| Reaction Type | Catalyst | Typical Enantiomeric Excess (ee) |
| Michael Addition | Quinine-derived Squaramide | >90% |
| Friedel-Crafts Alkylation | Thiourea-Squaramide | up to 99% |
| Cascade Reactions | Cinchona-derived Squaramide | >95% |
| Aldol Reaction | Amino-Squaramide | up to 98% |
The rigid and planar nature of the central C4O2 core, combined with the predictable geometry of the hydrogen bonds, makes squaramides highly effective and modular. By simply changing the chiral amine used in their synthesis, a wide array of catalysts can be generated and optimized for specific reactions. Furthermore, the dihydroxy analog, squaric acid, has been shown to act as an effective and reusable organocatalyst for certain condensation reactions. ias.ac.in The squarate dianion can also serve as a building block for creating ordered polymeric networks with potential applications in heterogeneous catalysis.
Applications in Materials Science and Engineering
Utilization in the Design of Polymeric Networks derived from Squaric Acid Derivatives
The dianion of squaric acid, readily formed from its dialkoxy precursors like 3,4-Dipropoxycyclobut-3-ene-1,2-dione, serves as a fundamental building block for the creation of uncharged polymeric networks. These ordered structures are of significant interest for their potential applications in catalysis, electrical conductivity, and as molecular sieves. The rigid and planar geometry of the squarate unit facilitates the formation of well-defined, self-assembled structures. While specific research on polymeric networks derived directly from this compound is not extensively detailed, the principle of using dialkoxy squarates as precursors is a well-established strategy in this area of materials science. The alkoxy groups can be displaced to form connections within a larger polymer framework, allowing for the systematic design of materials with tailored properties.
Development of Organic Electronic Materials based on the Cyclobutenedione Core, including Organic Transistor (OFET) Materials and OLEDs
The cyclobutenedione core, the central feature of this compound, is a key component in a class of dyes known as squaraines, which have shown considerable promise in organic electronics. acs.orgnih.govresearchgate.net Squaraine dyes, which can be synthesized from dialkoxy squarates, possess strong absorption and emission properties in the visible and near-infrared regions, making them suitable for applications in organic photovoltaics (OPVs) and as components in organic light-emitting diodes (OLEDs). nih.govnih.gov
In the realm of organic field-effect transistors (OFETs), the development of high-performance organic semiconductors is crucial. researchgate.netrsc.org While research has often focused on more complex derivatives, the fundamental donor-acceptor-donor structure inherent in many squaraine systems, which can be accessed from precursors like this compound, is a key design principle for achieving high charge carrier mobilities. mdpi.com For instance, squaraine derivatives have been investigated as hole-collecting monolayer materials in perovskite solar cells, demonstrating high power conversion efficiencies. acs.org The development of tautomeric organic semiconductors from related dione (B5365651) structures has also shown potential for charge transport applications. nih.gov
| Device Type | Application Area | Relevant Research Findings |
| Organic Photovoltaics (OPV) | Solar Energy Conversion | Squaraine derivatives serve as effective donors in bulk heterojunction solar cells. nih.gov |
| Perovskite Solar Cells (PSCs) | Solar Energy Conversion | Squaraine derivatives used as hole-collecting monolayers have achieved high power conversion efficiencies. acs.org |
| Organic Field-Effect Transistors (OFETs) | Flexible Electronics | The donor-acceptor-donor structure of squaraines is beneficial for high charge carrier mobility. mdpi.com Tautomeric dione derivatives have shown promise as organic semiconductors. nih.gov |
Supramolecular Chemistry and Crystal Engineering of Derivatives, including Uncharged Polymeric Networks and Anion Binding
The field of supramolecular chemistry leverages non-covalent interactions to construct complex, functional assemblies. Derivatives of this compound, particularly squaramides synthesized from dialkoxy squarates, are of significant interest due to their ability to form predictable hydrogen-bonding patterns. nih.gov These interactions can be exploited to create self-assembled structures like gels and other soft materials.
The squarate dianion, as mentioned earlier, is a powerful building block in crystal engineering for forming uncharged polymeric networks through coordination with metal ions. Furthermore, the electron-deficient nature of the squaraine core makes its derivatives effective in anion binding and recognition. nih.gov This property is crucial for the development of sensors and transport agents for anions.
Exploration in Nonlinear Optics (NLO) Material Development
Materials with strong nonlinear optical (NLO) properties are in high demand for applications in photonics, telecommunications, and laser technology. jhuapl.edubohrium.comsamaterials.comrsc.org Organic materials, in particular, offer advantages in terms of their large NLO response and the ability to be chemically modified. jhuapl.edu The squarate dianion, which can be generated from this compound, is a known component in the construction of materials with potential NLO properties.
| NLO Phenomenon | Potential Application |
| Second Harmonic Generation (SHG) | Frequency doubling in lasers |
| Third-Order NLO Effects | Optical switching, data processing |
Molecular Recognition Systems and Sensor Technologies
The development of chemosensors that can selectively and sensitively detect specific ions and molecules is a major area of research. mdpi.comresearchgate.net Squaraine dyes, which can be synthesized from this compound, have proven to be a versatile platform for the creation of optical sensors. mdpi.comresearchgate.net Their strong and environmentally sensitive absorption and fluorescence properties make them ideal candidates for signaling the presence of an analyte. nih.govacs.org
The modular nature of squaraine synthesis allows for the incorporation of various recognition motifs that can bind to specific analytes, leading to a change in the dye's photophysical properties. mdpi.comresearchgate.net This has led to the development of squaraine-based sensors for a variety of targets, including metal ions and other small molecules. nih.govacs.org The squarate moiety itself can also participate in molecular recognition processes.
Applications in Biological and Medicinal Chemistry As a Scaffold for Rational Drug Design
Design of Bioisosteres based on the Squaric Acid Framework
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The squaric acid moiety and its derivatives are recognized as effective bioisosteres for phosphate (B84403) groups and carboxylic acids. This is attributed to the acidic nature of the enolic protons and the square planar geometry that can mimic the tetrahedral arrangement of a phosphate group.
While specific studies on 3,4-dipropoxycyclobut-3-ene-1,2-dione as a direct bioisostere are not extensively documented, the broader class of squaric acid derivatives has been successfully employed in this capacity. For instance, the related 3,4-diamino-3-cyclobutene-1,2-dione has been incorporated into molecules as a bioisostere of the α-amino acid functionality. This strategy has led to the development of potent NMDA receptor antagonists, demonstrating the utility of the cyclobutenedione core in mimicking key biological recognition motifs. chemicalbook.com
Table 1: Comparison of Bioisosteric Scaffolds
| Scaffold | Mimicked Functional Group | Example Application |
|---|---|---|
| Squaric Acid Derivatives | Phosphate, Carboxylic Acid | Enzyme Inhibitors, Receptor Ligands |
Development of Enzyme Inhibitors and Receptor Ligands utilizing Cyclobutenedione Scaffolds
The cyclobutenedione scaffold has proven to be a valuable template for the design of potent and selective enzyme inhibitors and receptor ligands. The rigid framework allows for the precise positioning of pharmacophoric elements that can interact with the active site of an enzyme or the binding pocket of a receptor.
A notable example, while not involving the dipropoxy derivative directly, is the development of a novel class of CXCR2 receptor antagonists based on the 3,4-diaminocyclobut-3-ene-1,2-dione (B1223340) core. semanticscholar.orgresearchgate.netnih.gov The chemokine receptor CXCR2 is a key target for therapeutic intervention in a range of inflammatory disorders. semanticscholar.orgwikipedia.org These antagonists have demonstrated potent inhibition of CXCR2 binding and IL-8-mediated chemotaxis. researchgate.netnih.gov The development of these compounds underscores the potential of the cyclobutenedione scaffold in generating high-affinity ligands for G-protein coupled receptors.
Table 2: Activity of a 3,4-Diaminocyclobut-3-ene-1,2-dione Based CXCR2 Antagonist
| Compound Type | Target | Activity | Significance |
|---|
Role in Bioconjugation Methodologies
Bioconjugation is the chemical strategy of linking two molecules, at least one of which is a biomolecule, to form a stable hybrid. Squaric acid diesters, including dialkoxy derivatives like this compound, are effective reagents for the conjugation of molecules containing primary or secondary amino groups, such as proteins, peptides, and amino-functionalized surfaces. semanticscholar.orgrsc.org
The reaction proceeds in a stepwise manner. The first amino group displaces one of the propoxy groups to form a more stable squaric acid monoamide monoester. The second amino group can then displace the remaining propoxy group to form a stable squaramide linkage. This sequential reactivity allows for the controlled and selective coupling of different molecules. semanticscholar.org This methodology has been widely used for attaching carbohydrates to proteins to create neoglycoconjugates and for the preparation of protein-polymer conjugates. rsc.orgnih.govnih.gov
Exploration as Luminescent Probes and Imaging Agents
Derivatives of this compound are key precursors in the synthesis of squaraine dyes. mdpi.com These dyes are characterized by their intense and sharp absorption and fluorescence in the red and near-infrared (NIR) regions of the electromagnetic spectrum. wikipedia.orgmdpi.com The synthesis typically involves the reaction of a 3,4-dialkoxy-3-cyclobutene-1,2-dione with two equivalents of an electron-rich aromatic or heteroaromatic compound. mdpi.com
The photophysical properties of squaraine dyes, such as high molar extinction coefficients, high fluorescence quantum yields, and excellent photostability, make them ideal candidates for use as luminescent probes and imaging agents in biological systems. mdpi.comnih.govnih.gov They have been successfully employed for sensing ions and for in vitro and in vivo bioimaging. wikipedia.orgmdpi.com The ability to tune the spectral properties of squaraine dyes by modifying the aromatic substituents makes them a versatile class of fluorophores for various biomedical applications. mdpi.com
Table 3: Photophysical Properties of a Representative Squaraine Dye
| Property | Value | Reference |
|---|---|---|
| Absorption Maximum (λmax) | ~630 nm | mdpi.com |
| Emission Maximum (λem) | ~650 nm | mdpi.com |
Investigation as Nucleobase Substitutes in Nucleoside Analogs
Nucleoside analogs are structurally modified nucleosides that are used as antiviral and anticancer agents. The core of this compound has been explored for its potential to serve as a novel scaffold in the design of nucleoside analogs. The planar cyclobutenedione ring can act as a surrogate for the heterocyclic base of natural nucleosides.
Research in this area has involved the synthesis of carbocyclic nucleoside analogs where a cyclobutane (B1203170) ring replaces the furanose sugar moiety. collectionscanada.gc.canih.govnih.gov While direct synthesis from this compound is not the common route, the broader investigation into cyclobutane-containing nucleoside analogs highlights the interest in four-membered ring systems in this therapeutic area. The aim is to create compounds that can interact with the enzymes involved in nucleic acid synthesis, thereby inhibiting viral replication or cancer cell proliferation. collectionscanada.gc.camdpi.com A study has reported the application of squaric acid analogues to design and synthesize novel nucleoside analogues, which were then screened for potential anticancer activity. nih.gov
Future Research Directions and Concluding Perspectives
Emerging Methodologies in the Synthesis of 3,4-Dipropoxycyclobut-3-ene-1,2-dione
The classical synthesis of dialkoxycyclobutenediones involves the esterification of squaric acid. While effective, this method can be energy-intensive and may not align with modern principles of green chemistry. Future synthetic endeavors should focus on more sophisticated and sustainable approaches.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. seqens.comeuropa.eu The application of flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste generation. seqens.com The precise control over reaction parameters afforded by flow reactors could also enable the synthesis of highly pure product, obviating the need for extensive purification steps. europa.eu
Mechanochemistry: Solid-state synthesis through mechanochemical methods, such as ball milling, presents a solvent-free alternative to conventional solution-phase reactions. This approach is particularly attractive from a green chemistry perspective, as it eliminates the use of potentially hazardous and environmentally damaging solvents. Exploring the mechanochemical synthesis of this compound from squaric acid and a propanol (B110389) source could pave the way for a more environmentally benign manufacturing process.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling novel transformations under mild conditions. rsc.orgnih.gov Investigating photocatalytic routes to this compound or its derivatives could unlock new reaction pathways and provide access to unique molecular structures. For instance, photocatalytic [2+2] cycloaddition reactions could be explored for the construction of the cyclobutene (B1205218) core. rsc.orgnih.govresearchgate.netnih.gov
| Synthetic Methodology | Potential Advantages for this compound Synthesis |
| Flow Chemistry | Improved safety, enhanced reaction control, scalability, higher purity. seqens.comeuropa.eu |
| Mechanochemistry | Solvent-free, reduced waste, energy efficiency. |
| Photocatalysis | Mild reaction conditions, novel reaction pathways, high selectivity. rsc.orgnih.gov |
Unexplored Reactivity and Transformation Pathways
The reactivity of dialkoxycyclobutenediones is characterized by the electrophilicity of the four-membered ring, making them susceptible to nucleophilic attack. nih.govnih.govacs.org While reactions with amines to form squaramides are well-documented, a vast expanse of unexplored reactivity remains for this compound. nih.govnih.govacs.org
Future research should delve into the reactions of this compound with a wider array of nucleophiles, including carbanions, organometallic reagents, and less conventional heteroatomic nucleophiles. Understanding the regioselectivity and stereoselectivity of these reactions will be crucial for harnessing this compound as a versatile building block in organic synthesis.
Furthermore, the photochemical reactivity of this compound is a largely uncharted territory. Exploration of its behavior under photochemical conditions could lead to novel ring-opening, rearrangement, or cycloaddition reactions, providing access to complex molecular architectures that are not readily accessible through thermal methods.
Integration with Advanced Characterization and Computational Techniques
A thorough understanding of the structure-property relationships of this compound necessitates the use of advanced characterization and computational techniques. While standard spectroscopic methods like NMR and mass spectrometry are essential for routine characterization, a deeper insight into its electronic structure and dynamic behavior requires more sophisticated approaches.
Advanced Spectroscopic Techniques: Techniques such as solid-state NMR and advanced mass spectrometry methods can provide detailed information about the structure and intermolecular interactions of this compound in the solid state and in complex mixtures.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to model the geometric and electronic properties of this compound. nih.gov Such studies can predict its reactivity, spectroscopic signatures, and potential for self-assembly. nih.gov Computational modeling can also guide the design of new experiments and help to rationalize observed chemical phenomena.
| Technique | Information Gained for this compound |
| Solid-State NMR | Solid-state structure, polymorphism, intermolecular interactions. |
| Advanced Mass Spectrometry | Fragmentation pathways, analysis of complex mixtures. |
| Computational Chemistry (DFT) | Electronic structure, reactivity prediction, spectroscopic properties. nih.gov |
Expansion into Novel Material and Biomedical Applications
The unique electronic and structural features of the squarate core suggest that this compound could find applications in a variety of fields, from materials science to biomedicine.
Liquid Crystals: The rigid, planar core of the squarate moiety, combined with flexible alkoxy chains, makes this compound a promising candidate for the development of novel liquid crystalline materials. tandfonline.comtandfonline.comresearchgate.netscilit.comwhiterose.ac.uk By tuning the length and branching of the alkoxy chains, it may be possible to design materials with specific mesophase behaviors for applications in displays and sensors. tandfonline.comtandfonline.com
Squaraine Dyes: Condensation of this compound with electron-rich aromatic or heteroaromatic compounds can lead to the formation of squaraine dyes. These dyes are known for their sharp and intense absorption in the near-infrared region, making them suitable for applications in organic photovoltaics, bioimaging, and photodynamic therapy.
Polymers and Frameworks: this compound can serve as a monomer for the synthesis of novel polymers and coordination frameworks. mdpi.comrsc.orggoogle.com The resulting materials could exhibit interesting electronic, optical, or porous properties with potential applications in electronics, catalysis, and gas storage. mdpi.comgoogle.com
Biomedical Applications: Squaric acid derivatives have shown promise in various biomedical applications, including as linkers for bioconjugation and in drug delivery systems. nih.govnih.govacs.orgacs.orgspringernature.comacs.orgrsc.org The reactivity of this compound towards amines can be exploited for the conjugation of biomolecules such as proteins and peptides. nih.govnih.govacs.orgacs.orgspringernature.com Furthermore, the squarate scaffold itself has been investigated for its potential cytotoxic and other therapeutic activities. arkat-usa.orgnih.govbohrium.comresearchgate.net
Sustainable and Green Chemistry Approaches in Cyclobutenedione Research
The principles of green chemistry should be a guiding force in all future research on this compound and related compounds. This includes the development of synthetic methods that utilize renewable starting materials, minimize the use of hazardous reagents and solvents, and are energy-efficient.
Q & A
Q. Q1: What are the primary synthetic routes for 3,4-dipropoxycyclobut-3-ene-1,2-dione, and how do reaction conditions influence yield?
A: The compound is synthesized via nucleophilic substitution of squaric acid derivatives. A common method involves reacting squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) with propanol in the presence of a dehydrating agent like thionyl chloride (SOCl₂) under reflux . Industrial-scale synthesis may use continuous flow reactors for optimized purity and yield . Yield variations arise from stoichiometric ratios, solvent choice (e.g., ethanol vs. THF), and reaction time. For example, prolonged reflux increases esterification efficiency but risks side reactions like hydrolysis. Characterization via IR spectroscopy confirms carbonyl (C=O) and ether (C-O-C) functional groups, while H/C NMR resolves propoxy substituents .
Advanced Reaction Mechanisms
Q. Q2: How do substituent effects (e.g., propoxy vs. methoxy/ethoxy) influence the reactivity of cyclobutenedione derivatives in nucleophilic substitutions?
A: Alkoxy substituents modulate electron density on the cyclobutene ring. Propoxy groups, being longer-chain ethers, exhibit weaker electron-donating effects compared to methoxy groups, reducing ring strain and slowing nucleophilic attack. This is critical in synthesizing squaramides (e.g., anti-tuberculosis agents), where reaction rates with amines correlate with substituent size . For instance, 3,4-diethoxy derivatives react faster with primary amines (e.g., n-butylamine) than 3,4-dipropoxy analogs due to steric hindrance from propyl chains . Kinetic studies using HPLC or F NMR (for fluorinated analogs) quantify these effects .
Analytical Methodologies
Q. Q3: What spectroscopic and crystallographic techniques resolve structural ambiguities in cyclobutenedione derivatives?
A:
- IR-LD Spectroscopy : Oriented nematic liquid crystal suspensions enhance IR signal resolution, distinguishing between equatorial and axial carbonyl vibrations in solid-state structures .
- X-ray Crystallography : Tools like ORTEP-III and WinGX analyze bond angles and ring planarity. For example, 3,4-diethoxy derivatives show a planar cyclobutene ring (C=O bond angles: 88.5°–90.2°), while bulky substituents induce puckering .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., 170.16 g/mol for diethoxy analogs) and fragmentation patterns, distinguishing regioisomers .
Biological and Pharmacological Applications
Q. Q4: What methodologies assess the biological activity of squaramide derivatives derived from 3,4-dipropoxycyclobutenedione?
A:
- Enzyme Inhibition Assays : ATP synthase inhibition (e.g., mycobacterial targets) is tested via spectrophotometric ATPase activity assays. IC₅₀ values for squaramides range from 0.5–5 µM, depending on substituent hydrophobicity .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) evaluate selectivity. Propoxy derivatives often show reduced cytotoxicity compared to methoxy analogs due to lower membrane permeability .
- Molecular Docking : AutoDock Vina predicts binding modes to ATP synthase, highlighting hydrogen bonds between squaramide carbonyls and enzyme residues (e.g., β-subunit Glu⁵⁹⁵) .
Data Contradictions and Resolution
Q. Q5: How to reconcile discrepancies in reported yields for squaramide synthesis using 3,4-dipropoxycyclobutenedione?
A: Yield variations (e.g., 70–90%) stem from:
- Solvent Polarity : Polar aprotic solvents (DMF) favor amine nucleophilicity but may hydrolyze the dione. Ethanol balances reactivity and stability .
- Temperature Control : Exothermic reactions require cooling (0–5°C) to prevent side product formation (e.g., bis-amide derivatives) .
- Purification Methods : Column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (ethanol/water) impacts purity. LC-MS monitoring identifies byproducts like unreacted diesters .
Comparative Reactivity with Analogous Compounds
Q. Q6: How does 3,4-dipropoxycyclobutenedione compare to diethoxy or dibutoxy analogs in Diels-Alder reactions?
A: Reactivity follows: diethoxy > dipropoxy > dibutoxy due to steric effects.
- Cycloaddition Rates : Second-order rate constants (k₂) with cyclopentadiene in DCM: diethoxy (k₂ = 1.2 × 10⁻³ M⁻¹s⁻¹) vs. dipropoxy (k₂ = 8.5 × 10⁻⁴ M⁻¹s⁻¹) .
- Endo/Exo Selectivity : Bulky propoxy groups favor exo adducts (70:30 exo:endo) by hindering transition-state alignment .
Stability and Storage Recommendations
Q. Q7: What protocols ensure long-term stability of 3,4-dipropoxycyclobutenedione in laboratory settings?
A:
- Storage Conditions : Argon atmosphere, –20°C in amber vials to prevent photodegradation and moisture absorption (hygroscopicity: 0.3% w/w at 25°C) .
- Stability Monitoring : Periodic H NMR checks for hydrolysis (appearance of squaric acid δ ~3.5 ppm) .
- Handling : Use anhydrous solvents and glove boxes (O₂ < 0.1 ppm) to avoid ester hydrolysis .
Computational Modeling
Q. Q8: Which computational methods predict substituent effects on cyclobutenedione electronic properties?
A:
- DFT Calculations : B3LYP/6-311+G(d,p) optimizes geometry and computes HOMO/LUMO energies. Propoxy groups lower LUMO energy (–2.8 eV vs. –2.5 eV for methoxy), enhancing electrophilicity .
- Molecular Dynamics (MD) : Simulates solvent interactions; propoxy chains exhibit higher conformational flexibility in nonpolar solvents (toluene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
